2-Tetradecanol

Description

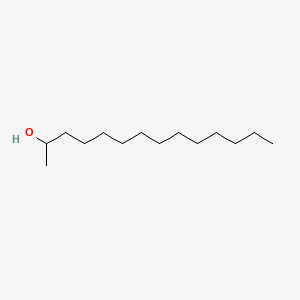

Tetradecan-2-ol belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Tetradecan-2-ol has been primarily detected in urine. Within the cell, tetradecan-2-ol is primarily located in the cytoplasm. Tetradecan-2-ol can be biosynthesized from tetradecane.

Structure

3D Structure

Properties

IUPAC Name |

tetradecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGJIIMZXMWMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871095 | |

| Record name | 2-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-81-4 | |

| Record name | (±)-2-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4706-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Tetradecanol chemical and physical properties

An In-depth Technical Guide to 2-Tetradecanol: Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

This compound, a long-chain fatty alcohol, is a molecule of increasing interest in various scientific fields, including materials science and drug development.[1] Its unique amphiphilic nature, possessing both hydrophobic and hydrophilic properties, underpins its potential applications.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its potential applications, and relevant experimental considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

Table 1: General Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | tetradecan-2-ol | [1][2] |

| Synonyms | sec-Tetradecyl alcohol, Tetradecanol-2 | [3][4][5] |

| CAS Number | 4706-81-4 | [1][3][4] |

| Molecular Formula | C14H30O | [1][3][4] |

| Molecular Weight | 214.39 g/mol | [1][2][3][4] |

| InChI | InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3 | [1][4] |

| InChI Key | BRGJIIMZXMWMCC-UHFFFAOYSA-N | [1][4] |

| SMILES | CCCCCCCCCCCCC(C)O | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source |

| Appearance | White to off-white waxy to low-melting solid | Ambient | [3] |

| Melting Point | 33-36 °C | 760 mmHg | [3][5][6] |

| Boiling Point | 283-285 °C | 760 mmHg | [5][6] |

| 170 °C | 14 mmHg | [3] | |

| Density | 0.8315 g/cm³ | [3] | |

| Flash Point | >113 °C | TCC | [3][5] |

| Refractive Index | 1.4444 | [3] | |

| pKa | 15.27 ± 0.20 | Predicted | [3] |

Table 3: Solubility and Partition Data for this compound

| Property | Value | Conditions | Source |

| Water Solubility | 1.3 mg/L | 23°C | [1] |

| 1.686 mg/L | 25°C | [1][6] | |

| Solubility in Organic Solvents | Sparingly soluble in chloroform, slightly soluble in methanol (with heating and sonication) | [1][3] | |

| Log P (octanol/water) | 5.5 | pH 7, 25°C | [1] |

| 5.778 | Estimated | [1][5][6] |

Table 4: Vapor Pressure of this compound

| Vapor Pressure | Conditions | Source |

| 0.000354 mmHg | 25°C | [1][3] |

| 0.0002 hPa | 25°C | [1] |

| 0.008 mbar | 38°C | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are based on standard analytical chemistry techniques. The following are generalized methodologies for key properties:

-

Melting Point Determination: The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). In a typical DSC experiment, a small, weighed sample is heated at a constant rate in a controlled atmosphere. The instrument measures the heat flow to or from the sample relative to a reference. The melting point is identified as the peak of the endothermic transition in the resulting thermogram.

-

Boiling Point Determination: The boiling point at atmospheric pressure is determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid turns into a vapor is recorded as the boiling point. For boiling points at reduced pressure, a vacuum pump is connected to the distillation apparatus.

-

Solubility Determination: To determine water solubility, an excess amount of this compound is added to a known volume of water. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS). Solubility in organic solvents is determined similarly.

-

Log P (Octanol-Water Partition Coefficient) Determination: The shake-flask method is a common technique. A known amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of this compound in both the octanol and water phases is measured, and the Log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Applications and Research Areas

This compound's distinct properties make it a subject of research in several areas:

-

Biomarker Discovery: this compound has been identified as a potential human metabolite, with trace amounts found in urine and blood.[1] Altered levels of this compound may be associated with certain diseases, including some types of cancer, suggesting its potential as a biomarker.[1] Further research is necessary to validate its clinical utility.[1]

-

Materials Science and Drug Delivery: The amphiphilic nature of this compound makes it a candidate for applications in materials science.[1] It is being investigated for its role in developing novel drug delivery systems, where it could form micelles to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability.[1]

-

Antimicrobial and Anti-inflammatory Activity: Some studies have indicated that this compound may possess antimicrobial activity against certain bacteria and fungi.[1] Additionally, a complex containing 1-tetradecanol has shown therapeutic potential in controlling the progression of chronic periodontal disease by inhibiting inflammatory cell infiltration and osteoclastic activity.[7] The precise mechanisms of these activities are still under investigation.[1]

Synthesis and Chemical Reactions

-

Synthesis: this compound can be synthesized through several methods, including the reduction of tetradecanal or tetradecanoic acid using reducing agents like lithium aluminum hydride or sodium borohydride.[1] Another method involves the hydroformylation of 1-dodecene followed by reduction.[1]

-

Chemical Reactions: As a secondary alcohol, this compound undergoes typical alcohol reactions:

Visualizations

The following diagrams illustrate key concepts and workflows related to the study and application of this compound.

Safety and Handling

Under general use conditions, this compound is considered relatively safe.[3] However, it is important to avoid contact with skin and eyes as it may cause irritation.[3] Good ventilation is recommended to avoid inhalation of vapors.[3] It is also advised to avoid contact with strong oxidizing agents and acids to prevent potentially dangerous reactions.[3]

Conclusion

This compound is a long-chain fatty alcohol with well-characterized chemical and physical properties. Its amphiphilic nature is the foundation for its current and potential applications in diverse fields such as drug delivery, materials science, and as a potential biomarker. Ongoing research into its biological activities, including antimicrobial and anti-inflammatory effects, may further expand its utility in the pharmaceutical and biomedical sectors. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in research and development.

References

- 1. Buy this compound | 4706-81-4 [smolecule.com]

- 2. (+-)-2-Tetradecanol | C14H30O | CID 20831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 4706-81-4 [thegoodscentscompany.com]

- 6. This compound [flavscents.com]

- 7. gerona2005.org [gerona2005.org]

2-Tetradecanol (CAS 4706-81-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthesis, and emerging applications of 2-Tetradecanol, a secondary fatty alcohol with potential in various scientific domains.

Introduction

This compound, a 14-carbon secondary fatty alcohol, is a molecule of growing interest in the fields of chemical synthesis, material science, and pharmacology. Unlike its primary alcohol isomer, 1-tetradecanol (myristyl alcohol), the placement of the hydroxyl group on the second carbon atom imparts unique physicochemical properties that influence its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of this compound, focusing on its core properties, synthesis, and potential applications relevant to researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and potential interactions within biological and chemical systems.

| Property | Value | Source |

| CAS Number | 4706-81-4 | [1][2][3] |

| Molecular Formula | C₁₄H₃₀O | [1][2][4] |

| Molecular Weight | 214.39 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow solid; White to off-white waxy to low-melting solid | [4] |

| Melting Point | 33-36 °C | [1][4][5] |

| Boiling Point | 170 °C at 14 mmHg; 283-285 °C at 760 mmHg | [1][4][5] |

| Density | 0.82 - 0.8315 g/cm³ | [1][4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide, chloroform); Low solubility in water (1.686 mg/L at 25 °C) | [1][4][5][6] |

| Vapor Pressure | 0.000354 mmHg at 25 °C | [1][4] |

| Flash Point | > 230 °F (> 110 °C) | [1][4][5] |

| Refractive Index | 1.4444 | [1][4] |

| pKa | 15.27 ± 0.20 (Predicted) | [1] |

| logP (o/w) | 5.778 (estimated) | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2-tetradecanone. While specific industrial-scale synthesis details are proprietary, laboratory-scale synthesis can be accomplished via standard organic chemistry reactions.

Synthesis Workflow

A general workflow for the laboratory synthesis of this compound is outlined below. This process involves the Grignard reaction of an alkyl magnesium halide with an aldehyde, followed by hydrolysis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether. Slowly add a solution of dodecyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (dodecylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

-

Nucleophilic Addition: Cool the Grignard reagent in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.

-

Hydrolysis: After the addition is complete, slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide.

-

Extraction and Isolation: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Purification Techniques

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

-

Fractional Distillation: This technique is effective for separating this compound from impurities with different boiling points.[7] It is a common method for large-scale purification.

-

Crystallization: Recrystallization from a suitable solvent can be employed to obtain high-purity this compound, especially for removing structurally similar impurities.[7][8]

-

Column Chromatography: For laboratory-scale purification and isolation of highly pure samples, silica gel column chromatography is a suitable method.[8] A non-polar eluent system is typically used.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with several existing and potential applications.

-

Surfactant and Emulsifier: Due to its amphiphilic nature, this compound can act as a surfactant, making it useful in the formulation of emulsions and as a lubricant or antistatic agent.[4]

-

Cosmetics and Personal Care: It is used as a softener and anti-foaming agent in various cosmetic and personal care products.[4]

-

Fuel Additive: this compound can be added to diesel fuel to improve combustion and reduce emissions.[4]

-

Diagnostic Aid: It has been used as a diagnostic tool for identifying bacterial infections in wounds.[1]

-

Drug Formulation and Delivery: As a long-chain alcohol, this compound has potential as an excipient in drug formulations, acting as a solubilizing agent or a component in controlled-release drug delivery systems. Its lipophilicity can be exploited to enhance the delivery of hydrophobic drugs.

-

Biomarker Research: this compound has been identified as a human metabolite, and its levels may be altered in certain disease states, suggesting its potential as a biomarker.[6]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways directly modulated by this compound. It is recognized as a human metabolite.[2] Further research is required to elucidate its precise roles in biological systems. As a fatty alcohol, it may be involved in lipid metabolism or membrane-related processes.

Safety and Handling

This compound is considered relatively safe for its intended uses, but standard laboratory safety precautions should be followed.[4]

-

Personal Protective Equipment: Wear safety glasses and gloves to avoid contact with skin and eyes, which may cause irritation.[4]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids to prevent dangerous reactions.[4]

-

Storage: Store in a refrigerator under an inert atmosphere.[1]

Conclusion

This compound is a secondary fatty alcohol with a well-characterized physicochemical profile and established applications in various industries. While its direct role in drug development and biological systems is still an emerging area of research, its properties as a surfactant, excipient, and potential biomarker suggest significant opportunities for further investigation. The synthesis and purification protocols outlined in this guide provide a foundation for researchers to produce and utilize this compound in their studies. Future research into the biological activity and mechanism of action of this compound is warranted to fully unlock its potential in the pharmaceutical and life sciences.

References

- 1. Cas 4706-81-4,this compound | lookchem [lookchem.com]

- 2. (+-)-2-Tetradecanol | C14H30O | CID 20831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [chembk.com]

- 5. This compound, 4706-81-4 [thegoodscentscompany.com]

- 6. Buy this compound | 4706-81-4 [smolecule.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

2-Tetradecanol molecular weight and formula

An In-depth Technical Guide to 2-Tetradecanol: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of this compound, with a focus on its molecular weight and chemical formula.

Core Molecular Data

This compound is a secondary fatty alcohol. Its key molecular identifiers are summarized below.

Quantitative Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O | [1][2][3][4] |

| Molecular Weight | 214.39 g/mol | [2][3][4] |

| Exact Molecular Weight | 214.3874 g/mol | [1] |

| CAS Registry Number | 4706-81-4 | [1][2] |

Logical Relationship of Chemical Information

The following diagram illustrates the relationship between the different identifiers for this compound.

Caption: Logical connections between this compound and its key properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Tetradecanol

This technical guide provides a comprehensive overview of the melting and boiling points of 2-tetradecanol, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physicochemical Data

This compound is a secondary alcohol with the chemical formula C14H30O.[1] Accurate determination of its melting and boiling points is crucial for its application in various fields, including its use as a solvent, surfactant, or in the formulation of pharmaceuticals.

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of this compound can vary based on the purity of the sample and the experimental conditions, particularly the pressure for boiling point measurements. The following table summarizes the reported values from various sources.

| Physical Property | Value | Conditions |

| Melting Point | 33.00 to 35.00 °C | @ 760.00 mm Hg |

| 34 °C | Not specified | |

| 35-36 °C | Literature value | |

| 50-52 °C | Not specified | |

| Boiling Point | 170 °C | @ 14 mmHg |

| 283.00 to 285.00 °C | @ 760.00 mm Hg | |

| 284 °C | Not specified |

Note: The significant difference in some reported melting points may be attributable to different isomeric forms or purities of the samples tested.

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis to establish the identity and purity of a substance.[2][3]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[4]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid state is recorded as the melting point.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a lower and broader melting range.[2][3]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered. A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end.[2][4] The tube is then tapped to compact the sample to a height of about 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[2] In a modern apparatus, the tube is inserted into a heating block.[4] For a Thiele tube, the capillary is attached to a thermometer.[2][5]

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[5] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[2][5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[2]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point of small quantities of a liquid, the micro-reflux method is often employed.[6]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] At this temperature, the liquid and vapor phases are in equilibrium. This temperature is measured by positioning a thermometer in the vapor phase above the boiling liquid.[6][8]

Methodology:

-

Sample Preparation: A few milliliters of this compound are placed in a small test tube or fusion tube.[9][10] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]

-

Apparatus Setup: The test tube is placed in a heating block or a beaker of heating oil on a hot plate.[6][9] A thermometer is positioned so that its bulb is above the surface of the liquid.[6]

-

Heating and Observation: The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.[7] Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

-

Data Recording: The heat source is then removed. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound like this compound, from sample acquisition to final data reporting.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound [webbook.nist.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vernier.com [vernier.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 2-Tetradecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tetradecanol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize long-chain alcohols in their work. The guide includes a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a secondary fatty alcohol with the chemical formula C₁₄H₃₀O. It is a waxy, white to off-white solid at room temperature.[1] Its long carbon chain makes it a lipophilic compound, and it is generally considered to have low solubility in water but is expected to be soluble in many organic solvents.[1][2] Understanding its solubility profile is crucial for its application in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate.

Solubility Data

It is generally observed that the solubility of alcohols in water decreases as the carbon chain length increases.[3] Conversely, their solubility in non-polar organic solvents tends to increase with longer carbon chains.

Table 1: Qualitative Solubility of Tetradecanol Isomers in Various Organic Solvents

| Solvent Class | Solvent | This compound | 1-Tetradecanol (for comparison) |

| Alcohols | Methanol | Slightly soluble (with heating)[1] | Slightly soluble[4][5] |

| Ethanol | Well soluble[1] | Very soluble[6], Slightly soluble[4][5] | |

| Ethers | Diethyl Ether | Data not available | Soluble[4][5], Very soluble[6] |

| Ketones | Acetone | Data not available | Very soluble[6] |

| Aromatics | Benzene | Data not available | Very soluble[6] |

| Halogenated | Chloroform | Sparingly soluble[1] | Very soluble[6] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Well soluble[1] | Data not available |

Note: The terms "slightly soluble," "soluble," and "very soluble" are qualitative and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable for solids that are non-volatile under the experimental conditions.

3.1. Principle

A saturated solution of this compound is prepared in the desired organic solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. The solubility is then calculated based on the mass of the solute and the mass or volume of the solvent.

3.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

3.3. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent at a controlled temperature. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter attached to the pipette.

-

-

Gravimetric Analysis:

-

Dispense the collected saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact mass of the dish with the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the melting point of this compound (Melting point: ~35-36 °C[1]) to avoid splattering. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

3.4. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + dried this compound) - (Mass of empty dish)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology for gravimetric analysis offers a reliable means for researchers to generate precise solubility data tailored to their specific solvent systems and experimental conditions. This will aid in the effective utilization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Tetradecanol: Structural Formula and Isomers

This technical guide provides a comprehensive overview of 2-tetradecanol, a long-chain fatty alcohol, with a focus on its structural properties, isomers, and relevant experimental methodologies. Tailored for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical data, details experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of this compound.

Structural Elucidation of this compound

This compound is a secondary fatty alcohol characterized by a fourteen-carbon backbone with a hydroxyl (-OH) group located at the second carbon position.[1] Its chemical properties and biological interactions are largely defined by this structure.

The structure of this compound features a chiral center at the C-2 position, the carbon atom bonded to the hydroxyl group. This chirality gives rise to stereoisomerism, a critical consideration in pharmacology and drug development.

Isomerism in Tetradecanol

Isomers are compounds that share the same molecular formula but have different structural arrangements. For C₁₄H₃₀O, several types of isomerism are possible, including positional and stereoisomerism.

Positional Isomers

Positional isomers of tetradecanol differ in the location of the hydroxyl group along the 14-carbon chain. The primary alcohol, 1-tetradecanol (also known as myristyl alcohol), is a common and industrially significant isomer.[5] While there are seven unique positional isomers of tetradecanol (from 1- to 7-), 1-tetradecanol and this compound are the most frequently studied.

Stereoisomers of this compound

Due to the asymmetric carbon at the C-2 position, this compound exists as a pair of enantiomers:

-

(R)-2-tetradecanol

-

(S)-2-tetradecanol

Enantiomers are non-superimposable mirror images of each other.[6] They possess identical physical properties, such as melting point and boiling point, but can exhibit significantly different biological activities.[7] This is because biological systems, including enzymes and receptors, are often chiral and may interact preferentially with one enantiomer over the other.[7][8] A 1:1 mixture of (R)- and (S)-enantiomers is known as a racemic mixture.

Figure 1: Isomeric relationships of Tetradecanol (C₁₄H₃₀O).

Physicochemical Properties

The physical and chemical characteristics of this compound and its primary isomer, 1-tetradecanol, are summarized below. These properties are crucial for applications in material science, cosmetics, and as chemical intermediates.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₃₀O | [2][3] |

| Molecular Weight | 214.39 g/mol | [1][3] |

| Appearance | White to off-white waxy solid | [1][4] |

| Melting Point | 33-36 °C | [1][4][9] |

| Boiling Point | 170 °C at 14 mmHg; 283-285 °C at 760 mmHg | [4][9] |

| Density | ~0.83 g/cm³ | [4] |

| Vapor Pressure | 0.000354 mmHg at 25 °C | [1][4] |

| Flash Point | >113 °C (>230 °F) | [4][9] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [1][4] |

| logP (o/w) | 5.778 - 6.1 (estimated) | [3][9] |

Table 2: Comparison of 1-Tetradecanol and this compound

| Property | 1-Tetradecanol (Myristyl Alcohol) | This compound |

| Hydroxyl Group Position | C1 (Primary alcohol) | C2 (Secondary alcohol) |

| Melting Point | 35–39 °C[5] | 33-36 °C[1][4][9] |

| Boiling Point (@ 760 mmHg) | 289 °C[5] | 283-285 °C[9] |

| Density (@ 25 °C) | 0.823 g/mL[5] | ~0.83 g/cm³[4] |

| Primary Use | Emollient, thickener in cosmetics[5][10] | Surfactant, lubricant, fuel additive[4] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of a secondary alcohol like this compound involves the reduction of the corresponding ketone, 2-tetradecanone. Grignard reactions are also a versatile method for preparing secondary alcohols.

Protocol: Reduction of 2-Tetradecanone using Sodium Borohydride

-

Dissolution: Dissolve 2-tetradecanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. The molar ratio of NaBH₄ to the ketone is typically kept around 1:1 to 1.5:1.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Chiral Separation of this compound Enantiomers

The separation of (R)- and (S)-2-tetradecanol is essential for studying their distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[7]

Protocol: Enantioselective HPLC

-

System Preparation: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at a low wavelength if derivatized).

-

Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) are widely used for separating alcohol enantiomers.

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting ratio is 95:5 (v/v) n-hexane:isopropanol. The optimal ratio must be determined empirically to achieve baseline separation.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, typically 25 °C, to ensure reproducible retention times.

-

Injection Volume: Inject 10-20 µL of the prepared sample.

-

-

Data Acquisition: Monitor the elution profile. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

Figure 2: Workflow for chiral separation of this compound enantiomers via HPLC.

Applications and Biological Relevance

This compound and its isomers have applications across various fields:

-

Industrial Uses: It is used as a surfactant, lubricant, anti-foaming agent, and as an additive for diesel fuel to improve combustion.[4]

-

Cosmetics: Like other fatty alcohols, it can be used in personal care products as an emollient.[4]

-

Drug Development: Due to its amphiphilic nature (having both hydrophobic and hydrophilic properties), this compound has been investigated as a component in drug delivery systems.[1] It can form micelles capable of encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability.[1]

-

Biological Activity: Some studies have suggested that this compound may possess antimicrobial properties against certain bacteria and fungi, although the mechanisms are not fully understood.[1] It has also been identified as a human metabolite found in trace amounts in blood and urine, leading to research into its potential as a biomarker for certain diseases.[1]

Figure 3: Conceptual model of this compound in drug delivery via micelle encapsulation.

References

- 1. Buy this compound | 4706-81-4 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. (+-)-2-Tetradecanol | C14H30O | CID 20831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. bio-rad.com [bio-rad.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. This compound, 4706-81-4 [thegoodscentscompany.com]

- 10. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

The Natural Occurrence of 2-Tetradecanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol is a saturated secondary fatty alcohol that has been identified as a minor constituent in the volatile profiles of certain plants. While its biological role and biosynthetic pathways are not yet fully elucidated, its presence alongside other long-chain aliphatic compounds suggests its origin from fatty acid metabolism. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in the plant kingdom, details established experimental protocols for its extraction and analysis, and proposes a putative biosynthetic pathway based on related metabolic processes. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound in Plants

The identification of this compound in plants is limited, and quantitative data is scarce in scientific literature. It is typically found as a minor component of the essential oil or volatile emissions. The table below summarizes the documented occurrences of this compound and related secondary alcohols in plants.

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Ruta graveolens L. | Aerial Parts | This compound | Present, not quantified | [1] |

| Hypericum perforatum L. | Not specified | This compound | Data available, not specified | [2] |

| Vitis vinifera L. | Not specified | This compound | Data available, not specified | [2] |

| Ruta graveolens L. | Herb | 2-Undecanol | 733.9 mg/kg | [3] |

| Ruta graveolens L. | Fruits | 2-Undecanol | Present, major constituent | [4][5] |

| Ruta graveolens L. | Fruits | 2-Nonanol | Present, major constituent | [4] |

Experimental Protocols for the Analysis of this compound

The analysis of this compound from plant matrices typically involves the extraction of the essential oil or volatile fraction, followed by chromatographic separation and mass spectrometric identification.

Plant Material Preparation

Fresh aerial parts of the plant (leaves, stems, and flowers) should be collected and either processed immediately or air-dried in a well-ventilated area at room temperature, protected from direct sunlight. The dried material is then ground to a coarse powder to increase the surface area for extraction.

Extraction of Volatile Compounds by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[6]

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

A known quantity of the powdered plant material (e.g., 100 g) is placed in a round-bottom flask.

-

The plant material is immersed in distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.

-

The essential oil is collected in the graduated tube of the Clevenger apparatus.

-

The distillation process is continued for a set period (e.g., 3 hours) to ensure complete extraction.

-

The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound.[3]

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C (hold for a few minutes).

-

Ramp: Increase at a rate of 3°C/min to 220°C.

-

-

Injection Volume: 1 µL of the essential oil, often diluted in a suitable solvent like hexane or acetone.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Compound Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard, as well as with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound in the essential oil is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [The fatty acid composition of Ruta graveolens seed oil and its byological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

2-Tetradecanol: A Potential Volatile Biomarker in Urine and Blood for Cancer Detection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for non-invasive, reliable biomarkers for early cancer detection is a paramount goal in oncology research. Volatile organic compounds (VOCs), present in trace amounts in human biofluids such as urine and blood, have emerged as promising candidates. These compounds are often byproducts of metabolic processes that are altered in cancerous states. Among these, the long-chain fatty alcohol 2-tetradecanol has been identified as a potential human metabolite with altered levels in certain types of cancer, suggesting its utility as a biomarker.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential biomarker, including available quantitative data, detailed experimental protocols for its detection, and insights into its metabolic context.

The Role of this compound as a Biomarker

This compound (C₁₄H₃₀O) is a secondary fatty alcohol that has been detected in trace amounts in human urine and blood.[1] Alterations in the lipid metabolism of cancer cells can lead to changes in the levels of circulating and excreted long-chain alcohols. While research is ongoing, preliminary studies suggest a potential link between elevated levels of long-chain alcohols, including tetradecanol, and certain cancers.

Data Presentation: Quantitative Analysis of Long-Chain Alcohols in Cancer

Quantitative data directly comparing this compound levels in the urine and blood of healthy individuals versus cancer patients is limited in the current scientific literature. However, a key study has investigated the levels of total long-chain alcohols in the serum of breast cancer patients, providing valuable insights.

| Biomarker Category | Biological Matrix | Cancer Type | Finding | Reference |

| Total Long-Chain Alcohols (including Tetradecanol) | Serum | Breast Cancer | The average alcohol content in the serum of breast cancer patients was approximately six times greater than that of the normal group (p<0.01). | [2] |

This finding underscores the potential of long-chain alcohols as biomarkers and highlights the need for further studies to quantify the specific concentrations of this compound in various cancers and biofluids.

Experimental Protocols: Quantification of this compound in Urine and Blood

Sample Preparation

The choice of sample preparation technique is critical for the extraction and concentration of this compound from complex biological matrices.

-

For Urine Samples (Headspace Solid-Phase Microextraction - HS-SPME):

-

Sample Collection: Collect mid-stream urine samples in sterile containers.

-

Aliquoting: Transfer a defined volume (e.g., 5-10 mL) of urine into a headspace vial.

-

pH Adjustment (Optional): Adjusting the pH of the urine sample can influence the volatility of certain compounds.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar long-chain alcohol) to each sample for accurate quantification.

-

Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds.

-

-

For Blood/Serum Samples (Liquid-Liquid Extraction - LLE):

-

Sample Collection: Collect whole blood in appropriate tubes (e.g., with EDTA or no additive for serum). If using serum, allow the blood to clot and then centrifuge to separate the serum.

-

Protein Precipitation: Add a protein precipitating agent (e.g., cold acetone or acetonitrile) to the blood or serum sample to remove proteins.

-

Extraction: After centrifugation to pellet the precipitated proteins, perform a liquid-liquid extraction of the supernatant using an organic solvent such as hexane or a mixture of hexane and ethyl acetate.

-

Internal Standard Spiking: Add a known concentration of an internal standard prior to extraction.

-

Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold-standard technique for the separation and identification of volatile and semi-volatile compounds.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless injection is typically used for trace analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain alcohols.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

-

Acquisition Mode: Data can be acquired in full scan mode to identify all compounds in the sample or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific ions, which offers higher sensitivity.

-

Identification: Compound identification is based on the retention time from the GC and the mass spectrum, which is compared to a reference library (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

-

Mandatory Visualization: Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the biochemical context and analytical process, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Future Directions

The available evidence suggests that this compound, as a long-chain fatty alcohol, holds promise as a potential biomarker for cancer detection. The significant elevation of total long-chain alcohols in the serum of breast cancer patients provides a strong rationale for more focused research in this area. However, to establish this compound as a reliable biomarker, several critical research gaps need to be addressed:

-

Quantitative Studies: Large-scale case-control studies are urgently needed to establish the normal range of this compound in the urine and blood of healthy individuals and to quantify its concentration in patients with various types and stages of cancer.

-

Method Validation: A standardized and validated analytical method for the routine quantification of this compound in clinical laboratories is essential. This will require the development of specific protocols and the availability of certified reference materials.

-

Mechanistic Studies: Further research is required to elucidate the precise metabolic pathways that lead to altered levels of this compound in cancer. Understanding the underlying biology will strengthen its clinical utility as a biomarker.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to pursue further investigations into the potential of this compound as a non-invasive biomarker for cancer. The development of such a biomarker could significantly impact early diagnosis and improve patient outcomes.

References

Antimicrobial Potential of 2-Tetradecanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetradecanol, a C14 secondary fatty alcohol, presents a compelling area of investigation for novel antimicrobial agent development. While direct and extensive research on its specific antimicrobial activity is nascent, the broader class of long-chain fatty alcohols has demonstrated significant efficacy against a range of bacterial and fungal pathogens. This technical guide synthesizes the current understanding of the antimicrobial potential of this compound, drawing parallels from structurally similar compounds. It provides detailed experimental protocols for assessing its efficacy, outlines a probable mechanism of action, and presents available data in a structured format to guide future research and development endeavors.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with diverse mechanisms of action. Long-chain fatty alcohols have emerged as a promising class of compounds due to their amphiphilic nature, which allows for interaction with and disruption of microbial cell membranes. This compound (C14H30O), a secondary alcohol, is of particular interest due to its structural properties which may confer a unique antimicrobial profile. This document serves as a comprehensive resource for researchers, providing the foundational knowledge and experimental frameworks required to systematically evaluate the antimicrobial activity of this compound.

Quantitative Antimicrobial Activity Data

Direct quantitative data on the antimicrobial activity of this compound is not extensively available in peer-reviewed literature. The following tables summarize the known activity of the closely related isomer, 1-Tetradecanol, and other long-chain fatty alcohols to provide a comparative context for future studies on this compound. Researchers are strongly encouraged to perform comprehensive in vitro susceptibility testing to establish the specific activity of this compound.

Table 1: Antibacterial Activity of 1-Tetradecanol and Related Long-Chain Alcohols

| Microorganism | Compound | Concentration | Test Method | Result |

| Staphylococcus aureus | 1-Dodecanol (C12) | Not specified | Broth Dilution | High growth-inhibitory activity[1] |

| Staphylococcus aureus | 1-Tridecanol (C13) | Not specified | Broth Dilution | High growth-inhibitory activity[1] |

| Mycobacterium smegmatis | 1-Decanol (C10) | Not specified | Not specified | Bactericidal activity[2] |

| Mycobacterium tuberculosis H37Rv | 1-Decanol (C10) | Not specified | Not specified | Bactericidal activity[2] |

Table 2: Antifungal Activity of Related Long-Chain Alcohols

| Microorganism | Compound | Concentration | Test Method | Result |

| Candida albicans | 1-Dodecanol (C12) | Not specified | Not specified | Morphogenesis inhibition[3] |

| Various Fungi | Alcohols (general) | 50-90% (v/v) | Not specified | Effective against vegetative forms[4] |

Note: The lack of specific data for this compound underscores the critical need for primary research in this area.

Experimental Protocols

To facilitate standardized and reproducible research, this section details the essential experimental protocols for evaluating the antimicrobial activity of this compound. Given its lipophilic nature, modifications to standard protocols are necessary.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the recommended procedure.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or a suitable non-ionic surfactant (e.g., Tween 80)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Positive and negative controls

Procedure:

-

Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include wells with broth and inoculum only (positive growth control), broth only (negative control), and broth with the highest concentration of DMSO used (solvent toxicity control).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.

Procedure:

-

Following the determination of the MIC, subculture a small aliquot from each well showing no visible growth onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the subculture plates.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Proposed Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of long-chain fatty alcohols is believed to be the disruption of the microbial cell membrane's structural integrity and function.[5][6][7][8]

Discussion and Future Directions

The available evidence, primarily from related long-chain fatty alcohols, suggests that this compound is a promising candidate for further investigation as an antimicrobial agent. Its lipophilic nature indicates a likely mechanism of action involving the disruption of microbial cell membranes, a target that is less prone to the development of resistance compared to specific enzyme inhibitors.

Future research should focus on:

-

Systematic Screening: Determining the MIC and MBC/MFC of this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Mechanistic Studies: Elucidating the precise mechanism of action through techniques such as membrane potential assays, leakage assays, and electron microscopy.

-

Structure-Activity Relationship (SAR) Studies: Investigating the antimicrobial activity of other secondary alcohol isomers and related structures to optimize efficacy.

-

Toxicity and Safety Profiling: Evaluating the cytotoxicity of this compound against mammalian cell lines to assess its therapeutic potential.

Conclusion

While the direct antimicrobial profile of this compound remains to be fully characterized, its chemical properties and the activity of related compounds strongly support its potential as a novel antimicrobial agent. This guide provides the necessary framework and methodologies for researchers to systematically explore this potential. Rigorous and standardized evaluation of this compound will be crucial in determining its future role in the development of new therapies to combat infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual identities for various alcohols in two different yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of 2-Tetradecanol and Its Derivatives as Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing critical life processes such as mating, aggregation, and defense. Pheromones, as the primary mediators of these intraspecific interactions, represent a rich source of chemical entities with the potential for development into highly specific and environmentally benign pest management strategies. Among the vast diversity of insect pheromones, long-chain alcohols play a significant role. This technical guide provides an in-depth examination of 2-tetradecanol and its derivatives, focusing on their function as pheromones in insects. We will delve into the identification of these compounds, their behavioral effects, the experimental protocols used for their characterization, and the underlying signaling pathways involved in their perception.

2-Alkanols as Pheromones and Precursors

While this compound itself has been investigated in the context of insect chemical ecology, its derivatives and other structurally related methyl-branched long-chain 2-alkanols have been more definitively identified as key players in insect communication.

Aggregation Pheromone in Predatory Stink Bugs

A prominent example of a this compound derivative acting as a pheromone is found in the predatory stink bug, Stiretrus anchorago. The male of this species produces racemic 6,10,13-trimethyl-1-tetradecanol from its sternal glands.[1] This compound functions as an aggregation pheromone, attracting both adult males and females, as well as larvae, to a common location.[1] This aggregation behavior is crucial for enhancing mating opportunities and potentially for cooperative feeding. The corresponding aldehyde of this alcohol is found in much higher concentrations in airborne-trapped samples (5-7%) compared to extracts from the glandular setae (0.4-0.5%), suggesting the alcohol may be a more stable precursor or that the aldehyde is more volatile.[1] The presence of this alcohol or its isovalerate ester has also been noted in other predaceous pentatomids, indicating a broader significance of these compounds within this insect family.[1]

Sex Pheromone Precursors in Pine Sawflies

In several species of pine sawflies (Hymenoptera: Diprionidae), methyl-branched long-chain 2-alkanols serve as precursors to the active sex pheromones. For instance, 3,7,9-trimethyl-2-tridecanol and 3,7,11-trimethyl-2-tridecanol are known precursors for the female sex pheromones of Macrodiprion nemoralis and Microdiprion pallipes, respectively.[2] These alcohols are typically esterified to form acetates or propionates, which are the behaviorally active pheromone components.[3] For example, the propionate of (2S,3R,7R)-3,7-dimethyl-2-tetradecanol has been identified as the main sex pheromone component in the pine sawfly Gilpinia pallida.[3]

Data Presentation

The following tables summarize the quantitative data available on this compound derivatives and related compounds in the context of their pheromonal function.

| Compound | Insect Species | Pheromone Type | Source | Quantitative Data | Reference |

| 6,10,13-trimethyl-1-tetradecanol | Stiretrus anchorago (Predatory Stink Bug) | Aggregation | Male Sternal Glands | Attracts both adult sexes and larvae in the field. | [1] |

| 6,10,13-trimethyl-1-tetradecanal | Stiretrus anchorago | Aggregation | Male Sternal Glands | >10 times more concentrated in airborne samples (5-7%) than in glandular extracts (0.4-0.5%). | [1] |

| (2S,3R,7R)-3,7-dimethyl-2-tetradecanol propionate | Gilpinia pallida (Pine Sawfly) | Sex | Female | Field traps baited with this compound caught significantly more males than those baited with related tridecanol or pentadecanol derivatives. | [3] |

| 3,7,9-trimethyl-2-tridecanol | Macrodiprion nemoralis (Pine Sawfly) | Sex Pheromone Precursor | Female | Identified as a precursor to the active pheromone. | [2] |

| 3,7,11-trimethyl-2-tridecanol | Microdiprion pallipes (Pine Sawfly) | Sex Pheromone Precursor | Female | Identified as a precursor to the active pheromone. | [2] |

Experimental Protocols

The identification and characterization of this compound and its derivatives as insect pheromones involve a combination of chemical analysis and behavioral bioassays.

Pheromone Extraction and Identification

Objective: To isolate and identify volatile compounds from insect glands or headspace that elicit a behavioral response.

Methodology: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Pheromone Gland Extraction:

-

Excise the pheromone glands from the target insect (e.g., sternal glands of male S. anchorago).

-

Extract the glands in a small volume of a suitable solvent (e.g., hexane or dichloromethane) for a defined period.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-EAD Analysis:

-

Inject the extract into a gas chromatograph (GC) equipped with an effluent splitter.

-

The effluent is split between a flame ionization detector (FID) and a prepared insect antenna (the biological detector).

-

Simultaneously record the FID signal (showing all volatile compounds) and the electroantennogram (EAG) signal from the antenna.

-

Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG trace are identified as biologically active compounds.

-

-

Chemical Identification (GC-MS):

-

Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Compare the mass spectra and retention times of the EAD-active peaks with those of synthetic standards to confirm their chemical identity.

-

GC-EAD Experimental Workflow

Behavioral Bioassays

Objective: To determine the behavioral response of insects to identified pheromone components.

Methodology: Field Trapping Bioassay

-

Lure Preparation:

-

Synthesize the candidate pheromone (e.g., racemic 6,10,13-trimethyl-1-tetradecanol).

-

Prepare lures by loading different doses of the synthetic pheromone onto a dispenser (e.g., rubber septa). A solvent-only control is also prepared.

-

-

Trap Deployment:

-

Place the lures in appropriate insect traps (e.g., sticky traps or pyramid traps).

-

Deploy the traps in a randomized block design in the natural habitat of the target insect. Traps should be spaced sufficiently to avoid interference.

-

-

Data Collection and Analysis:

-

Periodically (e.g., weekly), count the number of target insects captured in each trap.

-

Analyze the data to determine if there are significant differences in capture rates between traps baited with the pheromone and control traps.

-

If different doses were used, a dose-response curve can be generated to determine the optimal lure loading.

-

References

An In-depth Technical Guide to the Amphiphilic Nature of 2-Tetradecanol and Its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetradecanol (C₁₄H₃₀O) is a long-chain fatty alcohol characterized by its distinct amphiphilic nature, possessing both a hydrophilic hydroxyl head and a long, hydrophobic fourteen-carbon tail.[1][2] This dual characteristic is the cornerstone of its functionality, driving its utility across diverse scientific and industrial domains. Its ability to act as a surfactant, emulsifier, and penetration enhancer makes it a molecule of significant interest in pharmaceuticals, material science, and cosmetics.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, delves into the implications of its amphiphilicity—particularly in drug delivery—and furnishes detailed experimental protocols for its characterization and application.

Physicochemical Properties of this compound

This compound, also known as sec-tetradecyl alcohol, is a secondary fatty alcohol.[2][4] Its physical and chemical properties are largely dictated by its long alkyl chain, making it a waxy, white solid at room temperature with very low water solubility.[1][3] The quantitative properties of this compound are summarized in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₀O | [1][2] |

| Molecular Weight | 214.39 g/mol | [1][2] |

| Appearance | White to off-white waxy solid | [1][3] |

| Melting Point | 33-36 °C | [1][3][5] |

| Boiling Point | 283-285 °C @ 760 mmHg | [1][5] |

| Density | ~0.83 g/cm³ | [3] |

| Water Solubility | 1.3 - 1.686 mg/L at 23-25 °C (Extremely limited) | [1][5] |

| Solubility (Organic) | Soluble in organic solvents like ethanol, dimethyl sulfoxide, and chloroform. | [3] |

| Vapor Pressure | 0.000354 mmHg @ 25 °C (Very low volatility) | [1][3] |

| Log P (Octanol/Water) | 5.5 - 6.1 (Highly hydrophobic) | [1][2] |

| Flash Point | >113 °C (>230 °F) | [3][5] |

| CAS Number | 4706-81-4 | [1][2] |

The Amphiphilic Core and Self-Assembly

The defining characteristic of this compound is its molecular structure, which consists of two distinct regions:

-

A Hydrophilic Head: The hydroxyl (-OH) group located at the second carbon position is polar and capable of forming hydrogen bonds with water and other polar molecules.

-

A Hydrophobic Tail: The long, 14-carbon alkyl chain (tetradecane backbone) is nonpolar and water-repellent.[1]

This duality forces the molecule to adopt specific orientations at interfaces or in solution to satisfy the thermodynamic preferences of both its parts.

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

In aqueous environments, when the concentration of this compound surpasses a certain threshold known as the Critical Micelle Concentration (CMC) , the molecules spontaneously self-assemble into spherical structures called micelles.[1][6] In these micelles, the hydrophobic tails aggregate in the core to minimize contact with water, while the hydrophilic heads form an outer shell that interfaces with the aqueous medium. This process is fundamental to its role as a surfactant and drug carrier.[1]

Implications in Drug Development and Research

The amphiphilic properties of this compound are directly responsible for its applications in the pharmaceutical and research sectors.

Micellar Drug Delivery

Due to its ability to form micelles, this compound is explored as a carrier for delivering hydrophobic drugs.[1] Poorly water-soluble active pharmaceutical ingredients (APIs) can be encapsulated within the hydrophobic core of the micelles. This formulation strategy can:

-

Enhance Solubility: Increase the apparent solubility of hydrophobic drugs in aqueous formulations.

-

Improve Bioavailability: Facilitate the transport of the drug to target sites.[1]

-

Enable Controlled Release: The properties of the micellar system can be tuned for controlled or targeted drug release.[1]

Caption: Workflow of hydrophobic drug encapsulation within a this compound micelle.

Transdermal Drug Delivery

Long-chain alcohols are well-documented as chemical penetration enhancers in transdermal drug delivery systems.[7][8] They are thought to enhance drug permeation across the skin's primary barrier, the stratum corneum, through one or more of the following mechanisms:

-